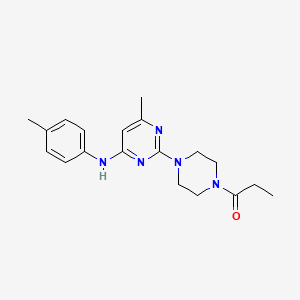![molecular formula C17H18O4 B4974450 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B4974450.png)
3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde, also known as EEB, is a chemical compound that has been widely used in scientific research. EEB is a benzaldehyde derivative, which is a class of organic compounds that is commonly used in the synthesis of various pharmaceuticals and agrochemicals. EEB is a versatile compound that has been used in a wide range of applications, including as a reagent in organic synthesis, as a fluorescent probe, and as a potential anticancer agent.
Wirkmechanismus
The mechanism of action of 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde is not fully understood, but it is believed to be related to its ability to interact with various biomolecules. 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has been shown to interact with DNA and RNA, which may contribute to its anticancer properties. 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has also been shown to inhibit the activity of various enzymes, including tyrosine kinases, which may contribute to its ability to inhibit cancer cell growth.
Biochemical and Physiological Effects:
3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has been shown to have a number of biochemical and physiological effects. 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has been shown to have anti-inflammatory properties, which may make it a potential therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has a number of advantages for use in lab experiments. 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde is a relatively stable compound that is easy to synthesize and purify. 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde is also fluorescent, which makes it a useful tool for detecting the presence of various biomolecules. However, 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has some limitations as well. 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has not been extensively studied in vivo, which limits its potential applications as a therapeutic agent.
Zukünftige Richtungen
There are many potential future directions for research on 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde. One potential area of research is the development of new synthetic methods for 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde that are more efficient and environmentally friendly. Another potential area of research is the development of new applications for 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde, such as in the detection of other biomolecules or as a potential therapeutic agent for other diseases. Finally, more research is needed to fully understand the mechanism of action of 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde, which may lead to the development of more effective anticancer agents.
Synthesemethoden
The synthesis of 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde is a multistep process that involves the reaction of various reagents. The most common method for synthesizing 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde is via the reaction of 3-(2-bromoethoxy)benzaldehyde with 2-ethoxyphenol in the presence of a base. This reaction results in the formation of 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde as a yellow solid.
Wissenschaftliche Forschungsanwendungen
3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has been extensively used in scientific research due to its diverse range of applications. 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has been used as a fluorescent probe for detecting the presence of various biomolecules, including proteins and nucleic acids. 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has also been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-2-19-16-8-3-4-9-17(16)21-11-10-20-15-7-5-6-14(12-15)13-18/h3-9,12-13H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKBBGZPFGUFOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6453935 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4974370.png)


![methyl 6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4974381.png)

![N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B4974393.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4974397.png)

![1-(3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4974419.png)
![3-ethyl-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4974443.png)

![1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine](/img/structure/B4974455.png)
![4-butoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4974465.png)
![2-(2,4-dichlorophenyl)-3-[5-(1-pyrrolidinyl)-2-furyl]acrylonitrile](/img/structure/B4974467.png)